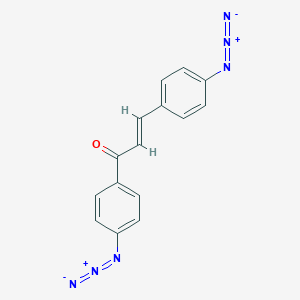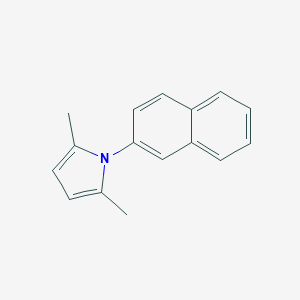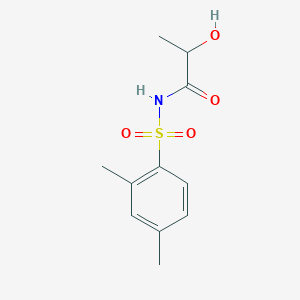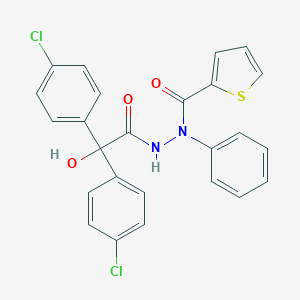![molecular formula C24H30N2 B273777 4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile](/img/structure/B273777.png)
4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile, commonly known as HCN1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HCN1 antagonist belongs to the family of ion channel blockers and is primarily used to study the role of HCN1 channels in various physiological and pathological processes.
作用機序
HCN1 antagonist blocks the HCN1 channels by binding to a specific site on the channel protein. HCN1 channels are responsible for the inward flow of the hyperpolarization-activated cyclic nucleotide-gated (HCN) current, which regulates neuronal excitability. By blocking the HCN1 channels, HCN1 antagonist reduces the excitability of neurons and decreases the firing rate of action potentials.
Biochemical and Physiological Effects:
HCN1 antagonist has been shown to have several biochemical and physiological effects. In animal models, HCN1 antagonist has been shown to reduce the severity of seizures and neuropathic pain. Additionally, HCN1 antagonist has been shown to have antidepressant effects in animal models of depression. In cardiac tissue, HCN1 antagonist has been shown to reduce the incidence of arrhythmias and improve cardiac function.
実験室実験の利点と制限
One of the advantages of HCN1 antagonist is its high selectivity for HCN1 channels, which allows for specific targeting of these channels. Additionally, HCN1 antagonist has a long half-life, which allows for prolonged effects. However, one of the limitations of HCN1 antagonist is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of HCN1 antagonist. One direction is to investigate the role of HCN1 channels in other pathological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of HCN1 antagonist and its effects on other ion channels and neurotransmitter systems. Finally, the development of more potent and selective HCN1 antagonists may lead to the development of new therapeutic agents for various neurological and cardiovascular disorders.
Conclusion:
In conclusion, HCN1 antagonist is a promising research tool that has the potential to provide insights into the role of HCN1 channels in various physiological and pathological processes. The synthesis of HCN1 antagonist involves several steps, and its purity is determined by HPLC and NMR spectroscopy. HCN1 antagonist blocks the HCN1 channels, reducing neuronal excitability and decreasing the firing rate of action potentials. HCN1 antagonist has been shown to have several biochemical and physiological effects, including reducing the severity of seizures and neuropathic pain, and improving cardiac function. HCN1 antagonist has advantages and limitations for lab experiments, and future research directions include investigating the role of HCN1 channels in other pathological conditions and developing more potent and selective HCN1 antagonists.
合成法
The synthesis of HCN1 antagonist involves several steps, including the reaction of 4-cyanobenzaldehyde with 2-bromo-5-(4-hexylcyclohexyl)pyridine, followed by the reduction of the product with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-fluorobenzonitrile. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
HCN1 antagonist is primarily used as a research tool to study the role of HCN1 channels in various physiological and pathological processes. HCN1 channels are expressed in various regions of the brain and play a critical role in regulating neuronal excitability. Therefore, HCN1 antagonist is used to investigate the role of HCN1 channels in epilepsy, neuropathic pain, and depression. Additionally, HCN1 antagonist is used to study the effect of HCN1 channels on cardiac function and the development of arrhythmias.
特性
分子式 |
C24H30N2 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
4-[5-(4-hexylcyclohexyl)pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C24H30N2/c1-2-3-4-5-6-19-7-11-21(12-8-19)23-15-16-24(26-18-23)22-13-9-20(17-25)10-14-22/h9-10,13-16,18-19,21H,2-8,11-12H2,1H3 |
InChIキー |
WAXSSXFESDLULO-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
正規SMILES |
CCCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)




![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)